molecular formula C23H18Cl2FNO2 B2891687 (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide CAS No. 477870-64-7

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide

Cat. No.: B2891687
CAS No.: 477870-64-7
M. Wt: 430.3
InChI Key: CFPLUZFXLKYSLQ-MDWZMJQESA-N
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Description

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde.

    Synthesis of the Enamide: The intermediate is then reacted with (4-chlorophenyl)methylamine and acetic anhydride under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Halogen substituents on the aromatic rings can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted aromatic compounds.

Scientific Research Applications

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-chlorophenyl)methyl]prop-2-enamide is unique due to its specific combination of halogen substituents and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2FNO2/c24-18-9-4-17(5-10-18)14-27-23(28)13-8-16-6-11-19(12-7-16)29-15-20-21(25)2-1-3-22(20)26/h1-13H,14-15H2,(H,27,28)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPLUZFXLKYSLQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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